Cas no 1214341-93-1 (2-Fluorobiphenyl-6-acetonitrile)

2-Fluorobiphenyl-6-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-fluorobiphenyl-6-acetonitrile
- 2-Fluorobiphenyl-6-acetonitrile
-
- インチ: 1S/C14H10FN/c15-13-8-4-7-12(9-10-16)14(13)11-5-2-1-3-6-11/h1-8H,9H2
- InChIKey: OEIDJXJFCULLPN-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(CC#N)=C1C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 23.8
2-Fluorobiphenyl-6-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011002946-250mg |
2-Fluorobiphenyl-6-acetonitrile |
1214341-93-1 | 97% | 250mg |
$470.40 | 2023-09-04 | |
Alichem | A011002946-1g |
2-Fluorobiphenyl-6-acetonitrile |
1214341-93-1 | 97% | 1g |
$1564.50 | 2023-09-04 | |
Alichem | A011002946-500mg |
2-Fluorobiphenyl-6-acetonitrile |
1214341-93-1 | 97% | 500mg |
$831.30 | 2023-09-04 |
2-Fluorobiphenyl-6-acetonitrile 関連文献
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
2-Fluorobiphenyl-6-acetonitrileに関する追加情報
Research Brief on 2-Fluorobiphenyl-6-acetonitrile (CAS: 1214341-93-1) and Its Applications in Chemical Biology and Pharmaceutical Research
2-Fluorobiphenyl-6-acetonitrile (CAS: 1214341-93-1) is a fluorinated biphenyl derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have highlighted its potential in drug discovery, with a focus on its role in modulating protein-protein interactions and enzymatic activity.
The structural features of 2-Fluorobiphenyl-6-acetonitrile, including the fluorine substitution and the nitrile functional group, contribute to its unique physicochemical properties. These properties make it an attractive scaffold for medicinal chemistry, enabling the design of compounds with improved binding affinity, metabolic stability, and selectivity. Recent publications have explored its use in the synthesis of novel inhibitors targeting cancer-related kinases, such as EGFR and VEGFR, as well as its potential applications in neurodegenerative disease research.
One of the most notable advancements involving 2-Fluorobiphenyl-6-acetonitrile is its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules. These bifunctional compounds leverage the ubiquitin-proteasome system to degrade target proteins, offering a promising strategy for addressing undruggable targets. A 2023 study demonstrated the successful use of 2-Fluorobiphenyl-6-acetonitrile-derived PROTACs in degrading oncogenic proteins, showcasing its potential in next-generation therapeutics.
In addition to its role in drug discovery, 2-Fluorobiphenyl-6-acetonitrile has been investigated for its utility in chemical biology tools. For instance, it has been employed as a fluorescent probe for studying enzyme kinetics and protein-ligand interactions. The fluorine atom's presence allows for 19F NMR studies, providing insights into molecular dynamics and binding mechanisms. Recent work has also explored its use in photoaffinity labeling, enabling the identification of protein targets in complex biological systems.
Despite its promising applications, challenges remain in the scalable synthesis and optimization of 2-Fluorobiphenyl-6-acetonitrile derivatives. Recent efforts have focused on developing more efficient synthetic routes, including transition-metal-catalyzed cross-coupling reactions and flow chemistry approaches. These advancements aim to address issues related to yield, purity, and environmental sustainability, which are critical for industrial-scale production.
Looking ahead, the continued exploration of 2-Fluorobiphenyl-6-acetonitrile is expected to yield novel therapeutic candidates and chemical tools. Its versatility and unique properties position it as a valuable asset in the ongoing pursuit of innovative solutions for unmet medical needs. Future research directions may include its application in targeted drug delivery systems, the development of dual-acting molecules, and the exploration of its potential in emerging areas such as epigenetic modulation and immuno-oncology.
1214341-93-1 (2-Fluorobiphenyl-6-acetonitrile) 関連製品
- 2634687-59-3((S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole)
- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)
- 1805542-92-0(Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate)
- 1862582-19-1(5-bromo-2-(methylamino)pyridine-4-carboxylic acid)
- 1256355-52-8((2,6-dibromo-3-pyridyl)boronic acid)
- 1105196-39-1([2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine)
- 1091108-11-0(1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide)
- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)
- 476439-20-0(N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)
- 2877666-43-6(N-(oxan-4-yl)-2-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}acetamide)